beta-Epoetin - 122312-54-3

beta-Epoetin

Catalog Number: EVT-1509284
CAS Number: 122312-54-3
Molecular Formula: C8H14ClN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Epoetin is a recombinant form of erythropoietin, a glycoprotein hormone responsible for stimulating red blood cell production in the bone marrow. It is primarily used in clinical settings to treat anemia, particularly in patients with chronic kidney disease or those undergoing chemotherapy. The compound is classified as an erythropoiesis-stimulating agent and is known for its ability to enhance hemoglobin levels and improve oxygen delivery in the body.

Source

Beta-Epoetin is produced using recombinant DNA technology, typically in mammalian cell lines such as Chinese hamster ovary cells. This method allows for the production of a biologically active form of erythropoietin that closely resembles the naturally occurring hormone.

Classification
  • Type: Erythropoiesis-stimulating agent
  • Molecular Weight: Approximately 30 kDa for the glycosylated protein
  • Administration: Typically administered via subcutaneous or intravenous injection
Synthesis Analysis

Methods

The synthesis of beta-Epoetin involves several key steps:

  1. Gene Cloning: The gene encoding human erythropoietin is cloned into an appropriate expression vector.
  2. Cell Culture: The expression vector is transfected into Chinese hamster ovary cells, which are cultured under controlled conditions.
  3. Protein Expression: The cells are induced to express erythropoietin, which is secreted into the culture medium.
  4. Purification: The protein is purified through multiple chromatographic techniques, including affinity chromatography and high-performance liquid chromatography.

Technical Details

  • Fermentation Process: The production involves a seed train leading to a large-scale fermentation process, where cells are grown in serum-free media.
  • Purification Steps: Key purification steps include:
    • Capture using Blue Sepharose chromatography
    • Hydrophobic interaction chromatography
    • Anion exchange chromatography
    • Final polishing via reversed-phase high-performance liquid chromatography .
Molecular Structure Analysis

Structure

Beta-Epoetin consists of 165 amino acids and includes four glycosylation sites (three N-linked and one O-linked). The molecular structure is characterized by the presence of carbohydrate chains that are crucial for its biological activity.

Data

  • Amino Acid Sequence: The sequence includes a signal peptide that is cleaved during processing, resulting in the mature protein.
  • Glycosylation: Approximately 40% of its mass is derived from carbohydrate components, which play a significant role in its stability and activity .
Chemical Reactions Analysis

Reactions

The primary reaction involving beta-Epoetin is its interaction with erythropoietin receptors on erythroid progenitor cells in the bone marrow. This binding stimulates cellular proliferation and differentiation, leading to increased red blood cell production.

Technical Details

  • Isoelectric Focusing: Analytical methods such as isoelectric focusing are employed to assess the purity and identity of beta-Epoetin by examining its charge properties .
  • Chromatographic Techniques: Various chromatographic methods are utilized to monitor synthesis and ensure product consistency during purification .
Mechanism of Action

Beta-Epoetin exerts its effects by binding to specific receptors on erythroid progenitor cells. This binding activates intracellular signaling pathways that promote:

  • Cell Proliferation: Stimulates the division of progenitor cells.
  • Differentiation: Encourages maturation into functional red blood cells.
  • Survival: Increases the lifespan of erythroid progenitors by inhibiting apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • Solubility: Highly soluble in water due to its glycosylated nature.

Chemical Properties

  • Stability: Beta-Epoetin is stable under recommended storage conditions but can degrade under extreme temperatures or pH levels.
  • pH Range: Optimal activity generally occurs within a physiological pH range (around 7.4).

Relevant analytical techniques such as mass spectrometry and circular dichroism spectroscopy are used to characterize its higher-order structure and confirm product integrity .

Applications

Beta-Epoetin has several scientific and clinical applications:

  1. Anemia Treatment: Primarily used for treating anemia associated with chronic kidney disease, cancer chemotherapy, and certain surgical procedures.
  2. Performance Enhancement: Although controversial and regulated in sports, beta-Epoetin has been studied for its potential use in enhancing athletic performance by increasing red blood cell mass.
  3. Research Tool: Utilized in various studies investigating erythropoiesis mechanisms and potential therapeutic strategies for anemia-related conditions.
Introduction to β-Epoetin: Biochemical Foundations and Historical Context

Structural Characterization of β-Epoetin as a Recombinant Glycoprotein

Beta-epoetin shares the fundamental polypeptide architecture of endogenous human erythropoietin, comprising 165 amino acids arranged in a compact globular domain stabilized by two intrachain disulfide bonds (Cys7-Cys161 and Cys29-Cys33). This tertiary structure features four antiparallel alpha helices critical for receptor binding and activation [6]. The molecule's glycoprotein nature is evidenced by three N-linked glycosylation sites (Asn24, Asn38, and Asn83) and one O-linked glycosylation site at Ser126, with carbohydrates constituting approximately 40% of its total molecular mass of ~30.4 kDa [2] [9].

The glycosylation profile of epoetin beta exhibits distinctive features when analyzed through advanced glycomics methodologies:

  • N-glycan complexity: Comprises predominantly tetra-antennary structures with variable sialylation. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) reveals 140 distinct N-glycan compositions (representing 237 structural variants), including eight phosphorylated species rarely observed in other ESAs [2] [9].
  • Sialic acid content: Higher levels of N-acetylneuraminic acid (Neu5Ac) termination compared to some epoetin alfa preparations, contributing to extended circulatory half-life through reduced hepatic clearance via asialoglycoprotein receptors [7].
  • Microheterogeneity: Isoelectric focusing demonstrates a higher proportion of basic isoforms in epoetin beta compared to epoetin alfa, attributed to variations in sialic acid content and possibly O-acetylation patterns [7].
  • Lectin binding specificity: Exhibits enhanced binding to Erythrina cristagalli agglutinin (ECA), indicating greater abundance of non-sialylated outer Galβ1-4GlcNAc moieties compared to epoetin alfa [7].

Table 1: Glycosylation Characteristics of Beta-Epoetin

Structural FeatureAnalytical MethodKey FindingsFunctional Implication
N-glycan complexityNanoLC-MS/MS with permethylation140 N-glycan compositions (237 structures); 8 phosphorylated speciesInfluences solubility, stability, and receptor interactions
Sialylation patternIsoelectric focusing (IEF)Higher proportion of basic isoforms; Increased Neu5Ac terminationExtends serum half-life; Reduces hepatic clearance
Branching specificityLectin-binding assaysEnhanced binding to ECA (Erythrina cristagalli agglutinin)Indicates distinct terminal galactose exposure
O-glycosylationLC-MS after de-N-glycosylationSingle O-glycan at Ser126 (Galβ1-3GalNAc core)Contributes to molecular stability and protease resistance

Evolutionary Development of Erythropoietin-Stimulating Agents (ESAs)

The development of epoetin beta occurred within a broader historical trajectory of ESA innovation, beginning with the landmark isolation and purification of endogenous erythropoietin from anemic human urine in 1977 by Miyake and colleagues [1] [6]. This achievement enabled the subsequent cloning of the human EPO gene in 1983 and its expression in CHO cells in 1984, paving the way for commercial production of recombinant forms [1].

The chronological evolution of ESAs demonstrates progressive refinement:

  • First-generation ESAs: Epoetin alfa (Epogen®/Procrit®) received FDA approval in 1989, followed closely by epoetin beta (Recormon®) in Europe in 1990. These agents replicated the amino acid sequence of endogenous EPO but exhibited differential glycosylation patterns due to distinct manufacturing processes and cell culture conditions [1] [4].
  • Second-generation innovations: NeoRecormon® (optimized epoetin beta) introduced formulation improvements in 1997, enhancing stability and enabling more convenient subcutaneous administration [1].
  • Engineered derivatives: Development focused on extending half-life through structural modifications. Darbepoetin alfa (Aranesp®), introduced in 2001, incorporated five additional amino acid substitutions creating two extra N-glycosylation sites, substantially extending its circulation time [1] [6].
  • Pegylated technology: Methoxy polyethylene glycol-epoetin beta (Mircera®), approved in 2007, utilized covalent attachment of a 30 kDa polyethylene glycol polymer to epoetin beta, dramatically increasing molecular mass to ~60 kDa and prolonging half-life to approximately 130-140 hours [1] [4].

The competitive landscape for ESA development was significantly shaped by extensive patent disputes, most notably the 8-year legal conflict between Amgen and Genetics Institute regarding recombinant EPO production methodologies. This litigation culminated in 1995 with a ruling favoring Amgen's claims to the commercially viable recombinant DNA manufacturing process [1].

Comparative Analysis of β-Epoetin and α-Epoetin Isoforms

Beta-epoetin and alfa-epoetin, while both recombinant analogs of human erythropoietin expressed in CHO cells, exhibit measurable biochemical differences that translate to distinguishable biological properties. These differences primarily stem from post-translational modifications rather than polypeptide sequence variations:

  • Glycoform distribution: Comparative glycomic analyses reveal that epoetin beta contains a higher proportion of tri- and tetra-antennary N-glycans with more extensive poly-N-acetyllactosamine (LacNAc) extensions compared to certain epoetin alfa preparations. This structural variation arises from differential expression of glycosyltransferases in the manufacturing cell lines [7] [9].
  • Isoelectric point profiles: Isoelectric focusing demonstrates that epoetin beta exhibits a higher proportion of basic isoforms (pI 4.0-4.5) compared to epoetin alfa, which displays a more acidic profile (pI 3.7-4.2) due to variations in sialic acid content and possibly O-acetylation patterns [7].
  • Biological activity: Mouse bioassays indicate that epoetin beta possesses a higher in-vivo to in-vitro activity ratio than epoetin alfa. This enhanced in vivo efficacy is not solely attributable to sialic acid content differences, suggesting contributions from other structural features [7].
  • Receptor interaction kinetics: Surface plasmon resonance studies suggest that while both isoforms bind the erythropoietin receptor (EPOR) with similar affinity, epoetin beta may induce distinct dimerization kinetics of the EPOR extracellular domain, potentially influencing downstream signaling dynamics [7].

Table 2: Comparative Analysis of Epoetin Alfa and Beta Isoforms

CharacteristicEpoetin AlfaEpoetin BetaAnalytical Method
Principal N-glycan structuresDominantly bi- and tri-antennary; Lower polyLacNAcIncreased tetra-antennary; Higher polyLacNAcLectin-binding (LEL, PHA-L); HILIC-UPLC
Isoelectric focusing profileMore acidic isoforms (pI 3.7-4.2)Higher basic isoforms (pI 4.0-4.5)Isoelectric focusing (IEF)
In-vivo:in-vitro activity ratioLowerHigherMouse bioassays (reticulocyte count)
Sialic acid contentModerate to highHigh with distinct terminal patternsSialidase digestion; MS analysis
Presence of phosphorylated glycansLimited reports8 identified speciesNanoLC-MS/MS after permethylation

These biochemical distinctions manifest in clinical outcomes in specific patient populations. A prospective observational study in hemodialysis patients (n=94) demonstrated that after three months of treatment, patients receiving epoetin beta achieved significantly greater improvements in hemoglobin levels (p=0.025), packed cell volume (p=0.001), and RBC count (p=0.007) compared to those receiving epoetin alfa. Furthermore, 40% of epoetin beta-treated patients achieved target hemoglobin levels (≥11 g/dL) compared to 22.2% in the epoetin alfa group [3]. These differences may stem from the distinct pharmacokinetic profiles of the two isoforms, particularly following subcutaneous administration where epoetin beta demonstrates a longer terminal elimination half-life (24.2 hours vs. 19.4 hours for epoetin alfa) [3] [4].

The structural heterogeneity observed between epoetin alfa and beta has prompted regulatory considerations regarding the need for separate international standards for these recombinant products, acknowledging that they represent distinct molecular entities rather than bioidentical therapeutic proteins [7].

Properties

CAS Number

122312-54-3

Product Name

beta-Epoetin

Molecular Formula

C8H14ClN2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.